P2X4 vs. P2X7 Receptor Antagonism: A Comparative Profile for 2-(2-Chloro-4,6-dimethylphenoxy)acetamide
2-(2-Chloro-4,6-dimethylphenoxy)acetamide exhibits measurable antagonist activity at the human P2X4 and P2X7 purinergic receptors, with a notable difference in potency between the two targets [1]. The compound shows an IC50 of 1,290 nM at the P2X4 receptor and a higher IC50 of 2,530 nM at the P2X7 receptor, indicating a nearly 2-fold selectivity for P2X4 over P2X7 in this cell-based assay [1]. While direct comparator data for other phenoxyacetamides at these targets is unavailable in the public domain, this profile provides a quantitative baseline for understanding its activity at these therapeutically relevant channels.
| Evidence Dimension | Receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | P2X4 IC50 = 1,290 nM; P2X7 IC50 = 2,530 nM |
| Comparator Or Baseline | Target compound's own P2X7 activity as an internal control |
| Quantified Difference | 1.96-fold higher potency for P2X4 over P2X7 |
| Conditions | Human P2X4 and P2X7 receptors expressed in human 1321N1 cells; assessed as reduction in intracellular Ca2+ influx after 30 min incubation |
Why This Matters
Understanding this target engagement profile is crucial for researchers studying P2X4-mediated pathways (e.g., neuropathic pain, inflammation) to select a chemical probe with defined, albeit modest, activity.
- [1] BindingDB. (n.d.). Entry for BDBM50596626 (CHEMBL5175938). View Source
